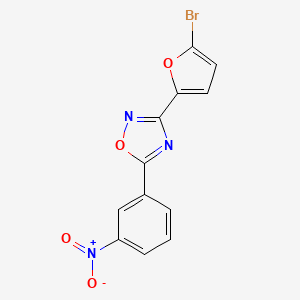
3-(5-Bromofuran-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromofuran-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a combination of furan, nitrophenyl, and oxadiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of 5-Bromofuran-2-carboxylic acid: This can be achieved by bromination of furan-2-carboxylic acid using bromine in the presence of a suitable catalyst.
Synthesis of 5-Bromofuran-2-carboxylic acid hydrazide: The carboxylic acid is then converted to its hydrazide by reaction with hydrazine hydrate.
Cyclization to form 1,2,4-oxadiazole: The hydrazide is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired 1,2,4-oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and intermediates to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromofuran-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: 3-(5-Substituted-furan-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole derivatives.
Reduction: 3-(5-Bromofuran-2-yl)-5-(3-aminophenyl)-1,2,4-oxadiazole.
Oxidation: Furan-2,5-dione derivatives.
Aplicaciones Científicas De Investigación
3-(5-Bromofuran-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparación Con Compuestos Similares
3-(5-Bromofuran-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole can be compared with other similar compounds such as:
3-(5-Bromofuran-2-yl)-5-phenyl-1,2,4-oxadiazole: Lacks the nitro group, which may result in different biological activities.
3-(5-Chlorofuran-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole: Substitution of bromine with chlorine may affect the compound’s reactivity and properties.
3-(5-Bromofuran-2-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole: The position of the nitro group on the phenyl ring can influence the compound’s electronic properties and reactivity.
Propiedades
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrN3O4/c13-10-5-4-9(19-10)11-14-12(20-15-11)7-2-1-3-8(6-7)16(17)18/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRXGDMNRDSLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














